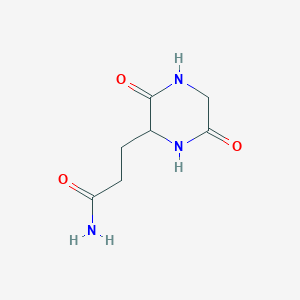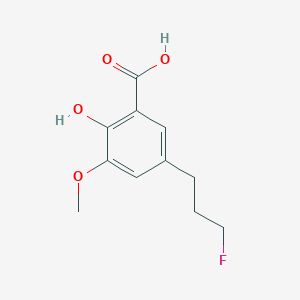
5,6-Dihydroxy-2,9-dimethyldeca-4,6-diene-3,8-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dihydroxy-2,9-dimethyldeca-4,6-diene-3,8-dione is an organic compound with the molecular formula C₁₂H₁₈O₄ and a molecular weight of 226.27 g/mol . This compound is characterized by the presence of two hydroxyl groups and two methyl groups on a deca-diene backbone, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydroxy-2,9-dimethyldeca-4,6-diene-3,8-dione typically involves the reaction of 3-methyl-2-butanone with diethyloxalate in the presence of potassium tert-butoxide as a base . The reaction is carried out in dry diethyl ether at 0°C, followed by stirring at room temperature for one day. The resulting product is then precipitated, filtered, dissolved in water, and neutralized with glacial acetic acid to yield the desired compound as a yellow solid .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through controlled reaction parameters and purification techniques.
Chemical Reactions Analysis
Types of Reactions
5,6-Dihydroxy-2,9-dimethyldeca-4,6-diene-3,8-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) for halogenation or amines for amination reactions.
Major Products Formed
Oxidation: Formation of diketones or dialdehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
5,6-Dihydroxy-2,9-dimethyldeca-4,6-diene-3,8-dione has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5,6-Dihydroxy-2,9-dimethyldeca-4,6-diene-3,8-dione involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes . The compound’s structure allows it to act as a ligand or modulator in biochemical pathways, influencing various physiological effects .
Comparison with Similar Compounds
Similar Compounds
3,8-Dihydroxy-2,9-dimethyl Deca-3,7-diene-5,6-dione: Similar in structure but with different positions of hydroxyl groups.
5,6-Dihydroxy-2,2,9,9-tetramethyl-4,6-decadiene-3,8-dione: Contains additional methyl groups, leading to different chemical properties.
Uniqueness
Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound in research and industry .
Properties
CAS No. |
681802-59-5 |
|---|---|
Molecular Formula |
C12H18O4 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
5,6-dihydroxy-2,9-dimethyldeca-4,6-diene-3,8-dione |
InChI |
InChI=1S/C12H18O4/c1-7(2)9(13)5-11(15)12(16)6-10(14)8(3)4/h5-8,15-16H,1-4H3 |
InChI Key |
FUQYINAJNHQCOK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C=C(C(=CC(=O)C(C)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzamide, 3-[5-[[(3-chlorophenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B12529994.png)
![3-(2-Methoxyphenyl)-6-phenyl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12530000.png)
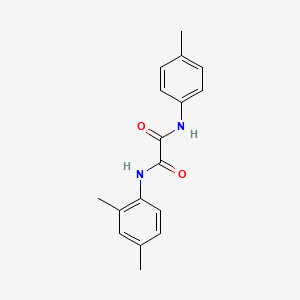

![Boranediamine, N,N,N',N'-tetraethyl-1-[(1-phenylethenyl)oxy]-](/img/structure/B12530018.png)
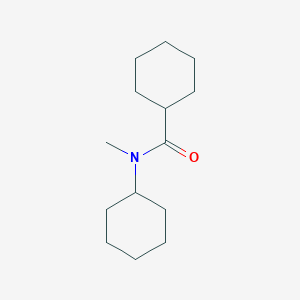
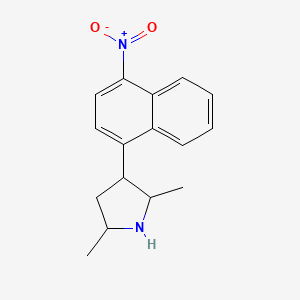
![2-[2-(1-Phenylethylidene)hydrazinyl]benzoic acid](/img/structure/B12530042.png)
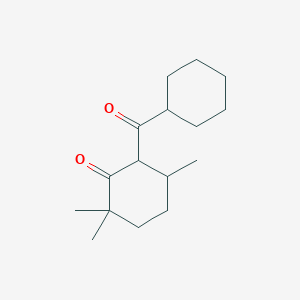
![2,3-Dihydro-6H-6lambda~6~-thieno[3,4-b][1,4]dioxine-6,6-dione](/img/structure/B12530054.png)
![(L-Phenylalanine, ((c) paragraph signS)-(c) paragraph sign-[(2-chloroacetyl)amino]benzenebutanoyl-L-leucyl-, methyl ester)](/img/structure/B12530062.png)
![7-Bromo-3-[(3,4-dichlorophenyl)methyl]quinazolin-4(3H)-one](/img/structure/B12530063.png)
